H-MeApe(5)-OtBu.HCl
Description
H-MeApe(5)-OtBu.HCl is a modified amino acid derivative featuring a methyl (Me) group and a tert-butyl (OtBu) ester protective group. Such compounds are commonly used in peptide synthesis to enhance solubility, stability, and reaction specificity during coupling steps .
Properties
IUPAC Name |
tert-butyl 5-(methylamino)pentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2.ClH/c1-10(2,3)13-9(12)7-5-6-8-11-4;/h11H,5-8H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQHGSWMTXFDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379371-52-4 | |
| Record name | tert-butyl 5-(methylamino)pentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
H-MeApe(5)-OtBu.HCl (also known as H-methyl-5-amino-2-phenylacetate hydrochloride) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H18ClNO2
- Molecular Weight : 243.73 g/mol
- CAS Number : 161879-12-5
- Solubility : Highly soluble in water (0.213 mg/ml) and organic solvents.
- Log P (octanol-water partition coefficient) : 2.69, indicating moderate lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C12H18ClNO2 |
| Molecular Weight | 243.73 g/mol |
| Solubility | 0.213 mg/ml |
| Log P | 2.69 |
| Melting Point | Not available |
This compound exhibits various biological activities, primarily through its interaction with multiple cellular pathways:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and viruses, suggesting potential as an antimicrobial agent .
- Cell Cycle Regulation : It influences cell cycle progression and apoptosis, making it a candidate for cancer therapy .
- Neuronal Signaling : this compound interacts with neurotransmitter receptors, which may enhance cognitive functions or provide neuroprotective effects .
- Inflammatory Response Modulation : It has been shown to modulate inflammatory pathways, indicating potential in treating inflammatory diseases .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant inhibition of bacterial growth at concentrations as low as 10 µg/ml, highlighting its potential as a therapeutic agent in antibiotic-resistant infections .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis through the activation of caspase pathways, suggesting its role as a pro-apoptotic agent .
- Neuroprotective Effects : Research involving neuronal cell cultures showed that this compound could protect against oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against MRSA and other pathogens |
| Apoptosis Induction | Induces apoptosis in cancer cell lines |
| Neuroprotection | Protects neuronal cells from oxidative stress |
| Anti-inflammatory | Modulates inflammatory responses |
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share functional similarities with H-MeApe(5)-OtBu.HCl, including protective groups and synthetic utility:
Physicochemical Properties
LogP and Solubility :
Synthetic Stability :
Role in Drug Development
- Antiviral Agents : Fluorinated analogs like PF-07321332 (Paxlovid) use similar protective strategies to enhance bioavailability and protease inhibition (EC₅₀ = 0.077 μM) .
- Radiopharmaceuticals : Compounds such as L-Cms(OtBu)-OtBu.HCl serve as precursors for ⁶⁸Ga/¹⁷⁷Lu-labeled PSMA ligands (Ki = 1.4–13.9 nM) for prostate cancer imaging .
Critical Analysis of Divergent Evidence
- Solubility Discrepancies : H-Glu(OtBu)-OMe.HCl exhibits higher aqueous solubility (4.91 mg/mL) compared to H-Phe-OtBu.HCl (0.171 mg/mL), attributed to its polar ester groups .
- Synthetic Yields : Variations in yields (e.g., 34–97% for OtBu-protected intermediates) highlight the sensitivity of these reactions to solvent purity and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
